molecular formula C14H12N2O2S B1443520 5-Benzofuran-3-ylmethylene-3-methyl-2-methylsulfanyl-3,5-dihydro-imidazol-4-one CAS No. 1312024-73-9

5-Benzofuran-3-ylmethylene-3-methyl-2-methylsulfanyl-3,5-dihydro-imidazol-4-one

Cat. No.: B1443520
CAS No.: 1312024-73-9
M. Wt: 272.32 g/mol
InChI Key: CHYGFTXAXKAXPQ-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzofuran-3-ylmethylene-3-methyl-2-methylsulfanyl-3,5-dihydro-imidazol-4-one is a complex organic compound that combines the structural features of benzofuran and imidazole Benzofuran is known for its wide range of biological activities, while imidazole is a key component in many biologically active molecules

Properties

IUPAC Name

(5Z)-5-(1-benzofuran-3-ylmethylidene)-3-methyl-2-methylsulfanylimidazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-16-13(17)11(15-14(16)19-2)7-9-8-18-12-6-4-3-5-10(9)12/h3-8H,1-2H3/b11-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYGFTXAXKAXPQ-XFFZJAGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=COC3=CC=CC=C32)N=C1SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=COC3=CC=CC=C32)/N=C1SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Benzofuran-3-ylmethylene-3-methyl-2-methylsulfanyl-3,5-dihydro-imidazol-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the imidazole ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .

Chemical Reactions Analysis

5-Benzofuran-3-ylmethylene-3-methyl-2-methylsulfanyl-3,5-dihydro-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, potentially altering its biological activity.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. .

Scientific Research Applications

5-Benzofuran-3-ylmethylene-3-methyl-2-methylsulfanyl-3,5-dihydro-imidazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzofuran-3-ylmethylene-3-methyl-2-methylsulfanyl-3,5-dihydro-imidazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran and imidazole rings can bind to active sites on proteins, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds to 5-Benzofuran-3-ylmethylene-3-methyl-2-methylsulfanyl-3,5-dihydro-imidazol-4-one include other benzofuran derivatives and imidazole-containing molecules. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Benzofuran-3-ylmethylene-3-methyl-2-methylsulfanyl-3,5-dihydro-imidazol-4-one
Reactant of Route 2
Reactant of Route 2
5-Benzofuran-3-ylmethylene-3-methyl-2-methylsulfanyl-3,5-dihydro-imidazol-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.